molecular formula C15H12N6OS B276479 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No.: B276479
M. Wt: 324.4 g/mol
InChI Key: MLBKLMTUIDRYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, making it a promising candidate for various biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenol with chloromethyl pyrazine to form an intermediate, which is then reacted with 1,2,4-triazole-3-thiol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methylphenyl [6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. For instance, it inhibits shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, which is essential for the survival of certain bacteria . Additionally, it may induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .

Properties

Molecular Formula

C15H12N6OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N6OS/c1-10-2-4-11(5-3-10)22-9-13-18-19-15-21(13)20-14(23-15)12-8-16-6-7-17-12/h2-8H,9H2,1H3

InChI Key

MLBKLMTUIDRYSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC=CN=C4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=NC=CN=C4

Origin of Product

United States

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